molecular formula C4H5ClI2O B100002 2,3-Diiodo-4-chloro-2-butenol CAS No. 19095-68-2

2,3-Diiodo-4-chloro-2-butenol

Cat. No. B100002
CAS RN: 19095-68-2
M. Wt: 358.34 g/mol
InChI Key: ZBQCIUJENCZZNS-ONEGZZNKSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,3-Diiodo-4-chloro-2-butenol is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This molecule is a halogenated derivative of butenol and is widely used in chemical synthesis and research.

Scientific Research Applications

2,3-Diiodo-4-chloro-2-butenol has numerous applications in scientific research. This molecule is used as a reagent in chemical synthesis, particularly in the preparation of various organic compounds. It is also used as a starting material for the synthesis of other halogenated derivatives of butenol. Additionally, 2,3-Diiodo-4-chloro-2-butenol is used in the preparation of radiolabeled compounds for medical imaging studies.

Mechanism Of Action

The mechanism of action of 2,3-Diiodo-4-chloro-2-butenol is not fully understood. However, it is believed that this molecule acts as a halogenated alkene, which undergoes various reactions with other molecules in the presence of a catalyst. It is also thought to have a nucleophilic reaction with other molecules, leading to the formation of new compounds.

Biochemical And Physiological Effects

The biochemical and physiological effects of 2,3-Diiodo-4-chloro-2-butenol are still being studied. However, it is known that this molecule has a high affinity for certain proteins and enzymes, which may play a role in its biological activity. It is also believed to have potential applications in the treatment of certain diseases, such as cancer and neurological disorders.

Advantages And Limitations For Lab Experiments

One of the main advantages of using 2,3-Diiodo-4-chloro-2-butenol in lab experiments is its high reactivity and selectivity. This molecule is highly reactive towards certain molecules, making it useful in the preparation of specific compounds. However, one of the limitations of using this molecule is its potential toxicity, which requires careful handling and disposal.

Future Directions

There are several future directions for the research of 2,3-Diiodo-4-chloro-2-butenol. One potential direction is the further exploration of its biological activity and potential applications in the treatment of diseases. Another direction is the development of new synthesis methods for this molecule, which may improve its efficiency and yield. Additionally, the use of 2,3-Diiodo-4-chloro-2-butenol in the preparation of radiolabeled compounds for medical imaging studies is an area that requires further investigation.
Conclusion:
In conclusion, 2,3-Diiodo-4-chloro-2-butenol is a halogenated derivative of butenol that has numerous applications in scientific research. Its high reactivity and selectivity make it useful in the preparation of specific compounds, and its potential biological activity makes it a promising candidate for the treatment of certain diseases. However, further research is needed to fully understand its mechanism of action and potential applications.

Synthesis Methods

The synthesis of 2,3-Diiodo-4-chloro-2-butenol is a complex process that involves several steps. One of the most commonly used methods for synthesizing this molecule is the reaction of 2,3-dibromo-4-chloro-2-butenol with silver nitrate in the presence of sodium iodide. This reaction results in the formation of 2,3-Diiodo-4-chloro-2-butenol with a high yield.

properties

CAS RN

19095-68-2

Product Name

2,3-Diiodo-4-chloro-2-butenol

Molecular Formula

C4H5ClI2O

Molecular Weight

358.34 g/mol

IUPAC Name

(E)-4-chloro-2,3-diiodobut-2-en-1-ol

InChI

InChI=1S/C4H5ClI2O/c5-1-3(6)4(7)2-8/h8H,1-2H2/b4-3+

InChI Key

ZBQCIUJENCZZNS-ONEGZZNKSA-N

Isomeric SMILES

C(/C(=C(/CCl)\I)/I)O

SMILES

C(C(=C(CCl)I)I)O

Canonical SMILES

C(C(=C(CCl)I)I)O

synonyms

4-Chloro-2,3-diiodo-2-buten-1-ol

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.